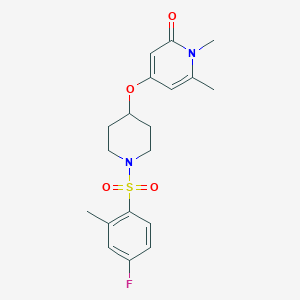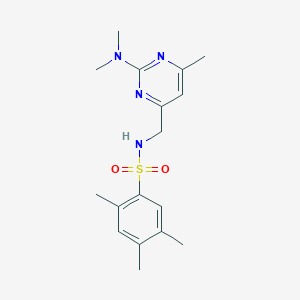![molecular formula C11H14Cl2N2O3S B2469474 5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide CAS No. 1356630-24-4](/img/structure/B2469474.png)
5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, an oxolan-2-yl group attached to an ethyl chain, and a sulfonamide group at the 3rd position of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the chlorination of pyridine derivatives followed by the introduction of the oxolan-2-yl group and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The chlorine atoms and the oxolan-2-yl group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide can be compared with other pyridine sulfonamides, such as:
- 5,6-dichloro-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the oxolan-2-yl group and the sulfonamide group in this compound distinguishes it from other related compounds and contributes to its specific properties and applications.
Propiedades
IUPAC Name |
5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c12-10-6-9(7-14-11(10)13)19(16,17)15-4-3-8-2-1-5-18-8/h6-8,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJZCZOQUHNXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)


![3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B2469403.png)


![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
